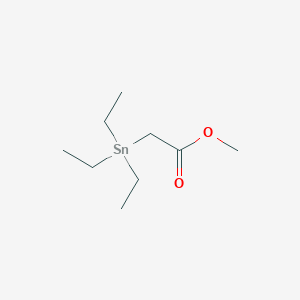
Methyl (triethylstannyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (triethylstannyl)acetate is an organotin compound that features a tin atom bonded to three ethyl groups and one methyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (triethylstannyl)acetate can be synthesized through the reaction of triethylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may involve distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (triethylstannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Methyl (triethylstannyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, although their toxicity remains a concern.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl (triethylstannyl)acetate involves the interaction of the tin center with various molecular targets. The triethylstannyl group can participate in nucleophilic substitution reactions, while the methyl acetate group can undergo hydrolysis. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (trimethylstannyl)acetate
- Methyl (tributylstannyl)acetate
- Ethyl (triethylstannyl)acetate
Uniqueness
Methyl (triethylstannyl)acetate is unique due to the specific arrangement of its ethyl and acetate groups around the tin center. This configuration imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of ease of synthesis and versatility in chemical reactions.
Propiedades
Número CAS |
5905-91-9 |
|---|---|
Fórmula molecular |
C9H20O2Sn |
Peso molecular |
278.96 g/mol |
Nombre IUPAC |
methyl 2-triethylstannylacetate |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-3(4)5-2;3*1-2;/h1H2,2H3;3*1H2,2H3; |
Clave InChI |
KABDQPSUDZIHKI-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


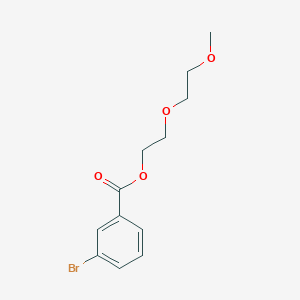

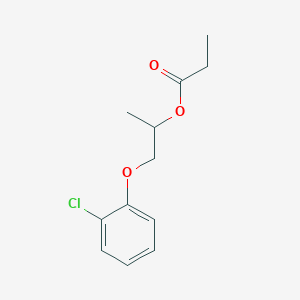
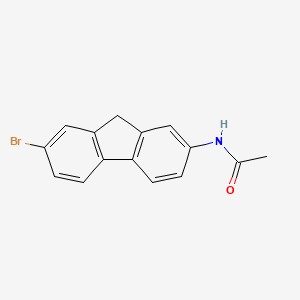
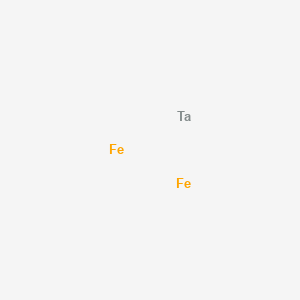

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
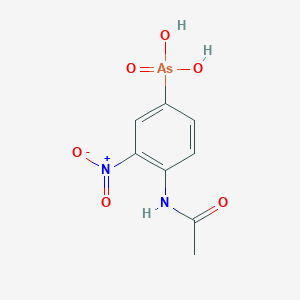

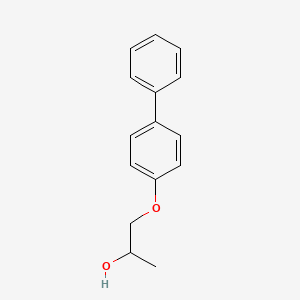

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
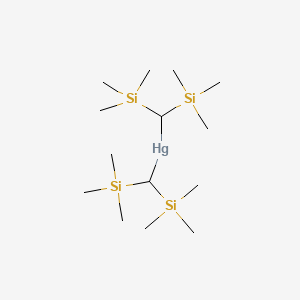
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
